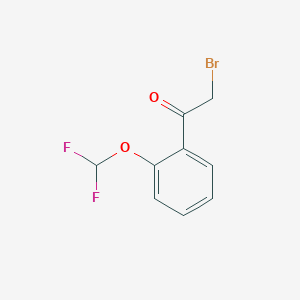

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Description

Properties

IUPAC Name |

2-bromo-1-[2-(difluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c10-5-7(13)6-3-1-2-4-8(6)14-9(11)12/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKAWYQUZGMVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380840 | |

| Record name | 2-(Difluoromethoxy)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405921-09-7 | |

| Record name | 2-(Difluoromethoxy)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Difluoromethoxy)phenacyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-(difluoromethoxy)phenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.

Major Products Formed

Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic chemistry.

Pharmaceutical Development

The compound has garnered attention for its potential therapeutic properties. It is being investigated as a precursor in the synthesis of drug candidates. Research indicates that it may exhibit significant enzyme inhibition properties, particularly against cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Studies have shown that this compound can modulate gene expression related to cell growth and apoptosis. Such modulation suggests potential applications in cancer therapeutics, highlighting its ability to impact cell proliferation and survival.

Enzyme Inhibition Studies

Research has focused on the binding affinity and inhibitory effects of this compound on cytochrome P450 enzymes. Preliminary findings indicate that it may inhibit specific enzyme activities by forming covalent bonds with active site residues or inducing conformational changes in enzyme structures. These interactions are critical for understanding its pharmacokinetics and potential therapeutic applications.

Cellular Effects

In vitro studies have demonstrated that this compound influences cellular pathways associated with cancer growth. By modulating gene expression related to apoptosis, it shows promise as a candidate for further investigation in cancer treatment strategies.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone involves its interaction with molecular targets through its functional groups. The bromine atom and the difluoromethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

The substituent type and position on the phenyl ring significantly influence reactivity and applications. Below is a comparative analysis:

Structural Insights :

- Electron-withdrawing groups (e.g., -OCF₂H, -F) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. For example, this compound’s liquid state suggests weaker intermolecular forces compared to hydroxyl- or nitro-substituted solids .

- Electron-donating groups (e.g., -N(CH₃)₂) reduce electrophilicity but improve solubility in polar solvents, as seen in Sigma-Aldrich’s dimethylamino analog .

Nucleophilic Substitution Reactions

- Phenacyl Bromides: Electron-donating substituents (e.g., -OCH₃) on phenacyl bromides improve yields in heterocyclic synthesis (e.g., quinoxalines) compared to electron-withdrawing groups . For instance, 2-Bromo-1-(4-methoxyphenyl)ethanone reacts efficiently with o-phenylenediamine (76% yield) .

- Difluoromethoxy Analogs : The -OCF₂H group’s strong -I effect may reduce reactivity in SN2 reactions compared to methoxy derivatives but enhances stability under acidic conditions .

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: Bromoethanones with para-substituted sulfonyl groups (e.g., 2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone) show enhanced catalytic activity due to sulfonyl’s electron-withdrawing nature .

Biological Activity

Overview

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, with the molecular formula , is a brominated ethanone derivative notable for its difluoromethoxy substituent on the phenyl ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly as an intermediate in organic synthesis and a candidate for therapeutic development.

The compound's unique structure facilitates interactions with various biological targets, influencing enzyme activity and cellular processes. Key biochemical properties include:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites, which can affect metabolic pathways and cellular signaling .

- Cellular Effects : The compound modulates gene expression related to cell growth and apoptosis, impacting cell proliferation and survival.

The precise mechanism through which this compound exerts its biological effects is still under investigation. Factors such as temperature, pH, and the presence of other biomolecules may influence its activity.

Biological Activity

Research highlights the compound's potential in various biological contexts:

- Anticancer Activity : Preliminary studies suggest that fluorinated compounds can enhance potency against cancer cell lines. For instance, modifications in the fluorination pattern have been linked to increased inhibitory activity against histone deacetylases (HDACs), which are relevant in cancer biology .

- Pharmacological Applications : The compound is being explored for its role in developing pharmaceuticals targeting diseases characterized by dysregulated enzyme activity or abnormal cell proliferation .

Summary of Biological Activities

Case Studies

- Inhibition of Histone Deacetylases (HDACs) : A study demonstrated that fluorinated derivatives similar to this compound showed enhanced potency against HDACs, suggesting a promising avenue for anticancer drug development .

- Metabolic Pathway Alteration : Research indicates that compounds with difluoromethoxy groups can significantly influence metabolic pathways, leading to altered cellular responses in various biological models .

Q & A

Q. What are the recommended synthesis routes for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, and what methodological considerations ensure high yield and selectivity?

The synthesis typically involves bromination of the parent acetophenone derivative under controlled conditions. For analogs with similar halogenated aryl groups, bromination using elemental bromine (Br₂) in the presence of Lewis acid catalysts like Fe or AlBr₃ is effective. Polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and absence of unreacted precursors.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected ~275.04 g/mol based on analogs) .

- X-ray Crystallography : For unambiguous structural confirmation, particularly if novel crystal packing is observed (as demonstrated in related bromo-aryl ethanones) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : NIOSH/MSHA-approved respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation/skin contact.

- Ventilation : Use fume hoods during synthesis and handling due to potential toxic fume release (e.g., HBr).

- Emergency Measures : Immediate rinsing with water for eye/skin exposure; avoid aqueous waste disposal due to brominated byproducts .

Q. What physicochemical properties are critical for experimental design?

- Melting Point : ~128°C (similar to analogs with dihydroxy substituents), indicating thermal stability below this threshold.

- Solubility : Likely soluble in DCM, DMF, and THF; insolubility in water necessitates organic-phase reactions.

- Molar Mass : ~275.04 g/mol (calculated from analogs), critical for stoichiometric calculations .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., difluoromethoxy) influence the compound’s reactivity in nucleophilic substitution reactions?

The difluoromethoxy group (-OCF₂H) enhances electrophilicity at the ketone carbon via inductive effects, facilitating nucleophilic attack (e.g., by amines or thiols). However, steric hindrance from the ortho-substituted aryl group may reduce reaction rates compared to para-substituted analogs. Computational studies (DFT) are recommended to map electronic effects .

Q. What experimental strategies mitigate risks given limited stability and reactivity data for this compound?

- Controlled Environment : Conduct reactions under inert atmosphere (N₂/Ar) to prevent moisture-sensitive decomposition.

- Real-Time Monitoring : Use in-situ FTIR or HPLC to detect intermediate/byproduct formation.

- Small-Scale Trials : Preliminary tests (<100 mg) to assess exothermicity or unexpected side reactions .

Q. How do structural analogs differ in reactivity, and how can this inform synthetic applications?

- Trifluoromethyl vs. Difluoromethoxy : The -CF₃ group (stronger electron-withdrawing) increases electrophilicity but reduces solubility in polar solvents.

- Ortho vs. Para Substitution : Ortho-substituted analogs (e.g., 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone) exhibit steric hindrance, requiring higher temperatures for nucleophilic substitutions .

Q. What contradictions exist in the literature regarding this compound’s applications in medicinal chemistry?

While some brominated ethanones show anticancer activity (e.g., enzyme inhibition), conflicting reports highlight variability in cytotoxicity across cell lines. Researchers should validate bioactivity using multiple assays (e.g., MTT, apoptosis markers) and compare with structurally related controls .

Q. How can researchers optimize reaction conditions to minimize side products during derivatization?

- Solvent Selection : Use DMF for SN₂ reactions to stabilize transition states; avoid protic solvents that may hydrolyze the bromo group.

- Catalyst Screening : Test Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to improve regioselectivity .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

- Matrix Interference : Use LC-MS/MS with deuterated internal standards to account for ion suppression.

- Detection Limits : Optimize SPE (solid-phase extraction) protocols for low-concentration samples (e.g., plasma) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.